
2-(1-Chloro-2-methylpropyl)-5-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloro-2-methylpropyl)-5-methylfuran is an organic compound with a unique structure that combines a furan ring with a chlorinated alkyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts alkylation, where the furan ring is alkylated with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can facilitate the chlorination and alkylation steps while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chloro-2-methylpropyl)-5-methylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorinated side chain can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated compounds.
Reduction: 2-(2-Methylpropyl)-5-methylfuran.
Substitution: 2-(1-Amino-2-methylpropyl)-5-methylfuran and similar derivatives.
Applications De Recherche Scientifique
2-(1-Chloro-2-methylpropyl)-5-methylfuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-5-methylfuran involves its interaction with specific molecular targets. The chlorinated side chain can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Chloro-2-methylpropane
- 1-Chloro-2-methylbutane
Uniqueness
2-(1-Chloro-2-methylpropyl)-5-methylfuran is unique due to the presence of both a furan ring and a chlorinated alkyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
917769-50-7 |
|---|---|
Formule moléculaire |
C9H13ClO |
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
2-(1-chloro-2-methylpropyl)-5-methylfuran |
InChI |
InChI=1S/C9H13ClO/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9H,1-3H3 |
Clé InChI |
CFDMKRJAGKCSOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
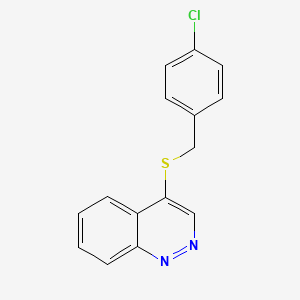
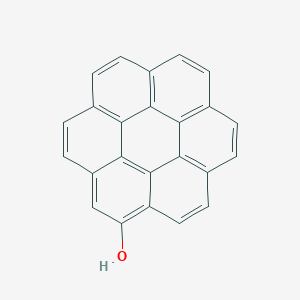
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)
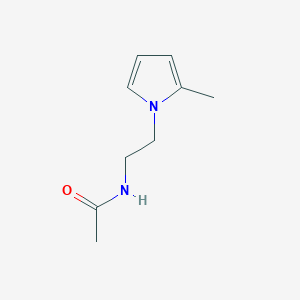
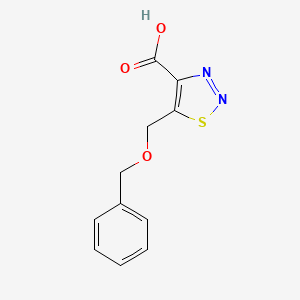
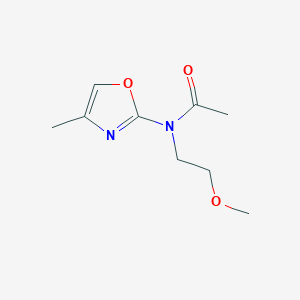
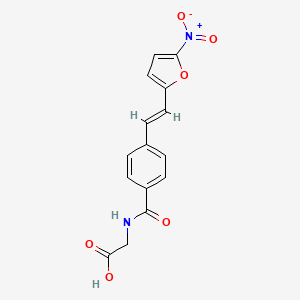
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)
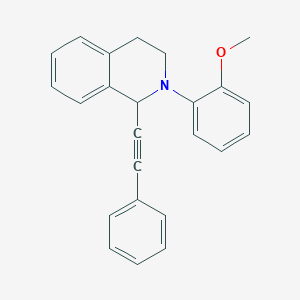

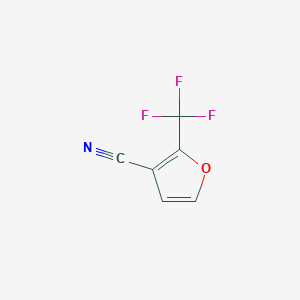
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
